Sulfo-Cy3 hydrazide

Aqueous solubility Protein labeling Biological compatibility

Sulfo-Cy3 hydrazide (CAS: 2144762-62-7) is a sulfonated cyanine 3 fluorescent dye derivative featuring a terminal hydrazide (-NH-NH₂) functional group. The compound combines a Cy3 fluorophore core (excitation maximum: 548 nm, emission maximum: 563 nm) with two negatively charged sulfonate (-SO₃⁻) groups that confer high water solubility.

Molecular Formula C30H38N4O7S2
Molecular Weight 630.8 g/mol
Cat. No. B12387311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy3 hydrazide
Molecular FormulaC30H38N4O7S2
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C
InChIInChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41)
InChIKeyKPOBKBQVYQSQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-Cy3 Hydrazide: Technical Specifications and Core Properties for Procurement Decisions


Sulfo-Cy3 hydrazide (CAS: 2144762-62-7) is a sulfonated cyanine 3 fluorescent dye derivative featuring a terminal hydrazide (-NH-NH₂) functional group . The compound combines a Cy3 fluorophore core (excitation maximum: 548 nm, emission maximum: 563 nm) with two negatively charged sulfonate (-SO₃⁻) groups that confer high water solubility [1][2]. The hydrazide moiety enables selective covalent conjugation with aldehyde and ketone functionalities via hydrazone bond formation [3].

Why Sulfo-Cy3 Hydrazide Cannot Be Substituted with Sulfo-Cy3 NHS Ester or Non-Sulfonated Cy3 Analogs


Generic substitution fails because Sulfo-Cy3 hydrazide, Sulfo-Cy3 NHS ester, and non-sulfonated Cy3 hydrazide exhibit fundamentally distinct properties that dictate mutually exclusive experimental applicability. First, the reactive moiety differs: the hydrazide group targets carbonyls (aldehydes/ketones) for chemoselective labeling , whereas NHS esters target primary amines [1], meaning the two reagents label entirely different biomolecule populations. Second, non-sulfonated Cy3 dyes exhibit poor aqueous solubility and require organic co-solvents (e.g., DMSO or DMF) for dissolution, which can denature sensitive proteins and disrupt biological systems , whereas Sulfo-Cy3 hydrazide dissolves directly in aqueous buffers [2].

Quantitative Differentiation Evidence for Sulfo-Cy3 Hydrazide Relative to In-Class Alternatives


Aqueous Solubility: Sulfo-Cy3 Hydrazide vs Non-Sulfonated Cy3 Hydrazide

Sulfo-Cy3 hydrazide exhibits quantified aqueous solubility of ≥10 mg/mL in pH 7.4 buffer [1]. In contrast, non-sulfonated Cy3 hydrazide requires dissolution in organic solvents such as DMSO or DMF due to its hydrophobic character . The sulfonate modifications enable direct aqueous buffer reconstitution without organic co-solvents.

Aqueous solubility Protein labeling Biological compatibility

Hydrolytic Stability: Sulfo-Cy3 Hydrazide vs Sulfo-Cy3 NHS Ester in Aqueous Buffer

Sulfo-Cy3 hydrazide demonstrates stability across pH 4-9 with good hydrazide stability maintained at physiological pH [1]. In contrast, Sulfo-Cy3 NHS ester exhibits a hydrolysis half-life of approximately 10-15 minutes at pH 7.4, necessitating immediate use after reconstitution [1].

Hydrolytic stability Reagent shelf-life Aqueous conjugation

Reaction Chemoselectivity: Hydrazide-Mediated Carbonyl Conjugation vs Amine-Reactive Chemistry

Sulfo-Cy3 hydrazide selectively reacts with aldehyde and ketone groups to form stable hydrazone bonds [1]. This carbonyl-targeting chemistry is orthogonal to amine-reactive NHS ester chemistry. Sulfo-Cy3 NHS ester conjugates to primary amines on lysine residues and N-termini, whereas Sulfo-Cy3 hydrazide targets carbonyls generated via periodate oxidation of glycoproteins or oxidative stress-induced modifications [2].

Chemoselectivity Carbonyl labeling Glycoprotein detection

Spectral Compatibility: Sulfo-Cy3 Hydrazide Excitation/Emission Parameters

Sulfo-Cy3 hydrazide exhibits an excitation maximum at 548 nm and emission maximum at 563 nm, with a molar extinction coefficient of 162,000 L·mol⁻¹·cm⁻¹ and fluorescence quantum yield of 0.10 [1]. These spectral parameters position the dye for compatibility with 532 nm and 561 nm laser lines commonly used in confocal microscopy and flow cytometry [2].

Excitation wavelength Emission wavelength Multicolor imaging

Optimal Application Scenarios for Sulfo-Cy3 Hydrazide Based on Quantitative Differentiation Evidence


Glycoprotein Labeling via Periodate Oxidation

Sulfo-Cy3 hydrazide enables selective labeling of glycoproteins by reacting with aldehyde groups generated through periodate oxidation of carbohydrate moieties. The hydrazide-carbonyl chemoselectivity [1] ensures that only glycosylated proteins are labeled, while non-glycosylated proteins remain unmodified. The ≥10 mg/mL aqueous solubility allows direct conjugation in biological buffers without denaturing organic solvents [2].

Multi-Batch Experimental Workflows Requiring Extended Reagent Stability

For experiments involving multiple labeling batches over several hours, Sulfo-Cy3 hydrazide provides a significant operational advantage. With stability maintained across pH 4-9 and a hydrolysis half-life orders of magnitude longer than NHS esters (~10-15 minutes at pH 7.4) [1], the reagent can be aliquoted and used throughout the day without degradation-related signal loss.

Oxidative Stress Biomarker Detection

Sulfo-Cy3 hydrazide selectively labels protein carbonyls generated by reactive oxygen species during oxidative stress [1]. This application leverages the hydrazide-carbonyl specificity [2] to quantify oxidative damage to proteins, a capability not achievable with amine-reactive Sulfo-Cy3 NHS ester.

Multicolor Fluorescence Imaging with 532/561 nm Laser Excitation

With an excitation maximum at 548 nm and emission maximum at 563 nm [1], Sulfo-Cy3 hydrazide is optimally excited by standard 532 nm and 561 nm laser lines. When combined with Cy5-family dyes (Ex/Em ~646/662 nm) in the same experiment, the ~98 nm spectral separation minimizes fluorescence cross-talk, enabling robust multichannel detection.

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